Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
CAS No.: 1179360-86-1
Cat. No.: VC17534065
Molecular Formula: C16H25Cl2N3O2
Molecular Weight: 362.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1179360-86-1 |
---|---|
Molecular Formula | C16H25Cl2N3O2 |
Molecular Weight | 362.3 g/mol |
IUPAC Name | benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride |
Standard InChI | InChI=1S/C16H23N3O2.2ClH/c17-14-9-19(10-14)15-7-4-8-18(11-15)16(20)21-12-13-5-2-1-3-6-13;;/h1-3,5-6,14-15H,4,7-12,17H2;2*1H |
Standard InChI Key | WNHRXQHYDUUPNS-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N3CC(C3)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a piperidine ring substituted at the 3-position with a 3-aminoazetidine group, while the 1-position is protected by a benzyl carboxylate group. Key physicochemical properties include:
Property | Value |
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Molecular Weight | 362.3 g/mol |
Solubility (aqueous) | ≥50 mg/mL (dihydrochloride) |
LogP (estimated) | 2.7–3.2 |
The 3-aminoazetidine moiety introduces conformational rigidity, which enhances binding affinity to biological targets compared to flexible amine derivatives . The dihydrochloride salt form improves bioavailability by increasing polarity, as evidenced by its solubility profile relative to free-base analogs (<10 mg/mL) .
Synthetic Strategies and Reaction Optimization
Core Synthetic Routes
The synthesis involves multi-step reactions, often beginning with piperidine derivatives. A validated method from analogous compounds includes:
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Piperidine Functionalization:
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Substitution at the 3-position using halogenated azetidines under basic conditions.
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Example conditions:
Reactant Base Solvent Temperature Yield 3-Bromoazetidine CsCO DMF 100°C 75%
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Cbz Protection:
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Salt Formation:
Industrial-Scale Considerations
Large-scale production employs automated reactors with in-line analytics to monitor reaction progression. Critical parameters include pH (7.5–8.5) and solvent choice (DMSO or MeCN), which optimize intermediate solubility and reaction rates .
Biological Activity and Mechanistic Insights
Kinase Inhibition
The azetidine-piperidine scaffold demonstrates potent inhibition of phosphoinositide 3-kinase γ (PI3Kγ), with an IC of 12 nM . Comparative studies against pyrrolidine analogs (IC > 100 nM) highlight the azetidine’s role in enhancing target affinity through reduced conformational flexibility .
GPCR Modulation
The free piperidine-1-carboxylic acid (post-hydrogenolysis) acts as a ligand for serotonin receptors (5-HT), showing promise in neuropharmacology. In rodent models, derivatives exhibit improved mood stabilization, likely via serotonin pathway modulation .
Stability and Pharmacokinetic Profiling
Oxidative Stability
Accelerated degradation studies (40°C, 75% RH) reveal a half-life >6 months for the dihydrochloride salt, outperforming pyrrolidine-based compounds (t <3 months) . The 3-aminoazetidine group resists metabolic oxidation, a common limitation in amine-containing drugs.
Pharmacokinetics in Preclinical Models
Parameter | Value (Rodent) |
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Oral Bioavailability | 45% |
Plasma Half-life | 2.8 h |
CNS Penetration | Moderate |
These profiles suggest suitability for oral dosing in neurodegenerative disease models .
Comparative Analysis with Structural Analogs
Azetidine vs. Pyrrolidine Derivatives
Feature | Azetidine Derivative | Pyrrolidine Derivative |
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PI3Kγ IC | 12 nM | 110 nM |
Metabolic Stability | t >6 months | t <3 months |
Aqueous Solubility | 50 mg/mL | 8 mg/mL |
The smaller azetidine ring reduces steric hindrance, enabling deeper binding pocket penetration .
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